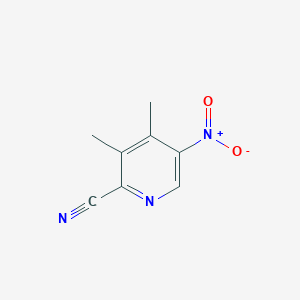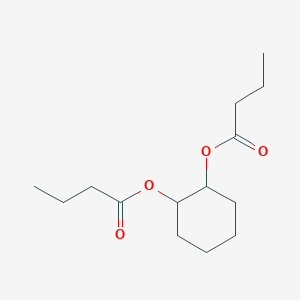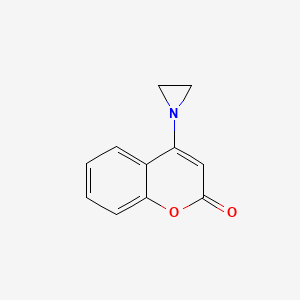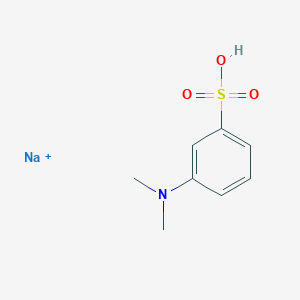![molecular formula C7H15N5O B13997692 2-[Cyclohexyl(nitroso)amino]guanidine CAS No. 1760-36-7](/img/structure/B13997692.png)
2-[Cyclohexyl(nitroso)amino]guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Cyclohexyl(nitroso)amino]guanidine is a compound that belongs to the class of guanidines Guanidines are known for their versatile applications in various fields, including chemistry, biology, and medicine
Vorbereitungsmethoden
The synthesis of 2-[Cyclohexyl(nitroso)amino]guanidine can be achieved through several methods. One common approach involves the reaction of cyclohexylamine with nitrosyl chloride to form cyclohexyl nitrosamine, which is then reacted with guanidine to yield the desired compound . The reaction conditions typically involve mild temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Analyse Chemischer Reaktionen
2-[Cyclohexyl(nitroso)amino]guanidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride .
Oxidation: The compound can be oxidized to form cyclohexyl nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amino group, resulting in cyclohexylamino derivatives.
Substitution: Substitution reactions can occur at the guanidine moiety, leading to the formation of various substituted guanidines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-[Cyclohexyl(nitroso)amino]guanidine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-[Cyclohexyl(nitroso)amino]guanidine involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity . This interaction can affect various biological pathways, making the compound a potential candidate for therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
2-[Cyclohexyl(nitroso)amino]guanidine can be compared with other guanidine derivatives such as aminoguanidine and nitrosoguanidine . While all these compounds share the guanidine core structure, their unique substituents confer different chemical and biological properties.
Aminoguanidine: Known for its use in inhibiting advanced glycation end products (AGEs) formation.
Nitrosoguanidine: Used as a mutagen in genetic research.
Eigenschaften
CAS-Nummer |
1760-36-7 |
|---|---|
Molekularformel |
C7H15N5O |
Molekulargewicht |
185.23 g/mol |
IUPAC-Name |
2-[cyclohexyl(nitroso)amino]guanidine |
InChI |
InChI=1S/C7H15N5O/c8-7(9)10-12(11-13)6-4-2-1-3-5-6/h6H,1-5H2,(H4,8,9,10) |
InChI-Schlüssel |
DVHOSPVWCHFLFM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)N(N=C(N)N)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-Hydroxyphenyl)methylidene]cyclopentan-1-one](/img/structure/B13997622.png)
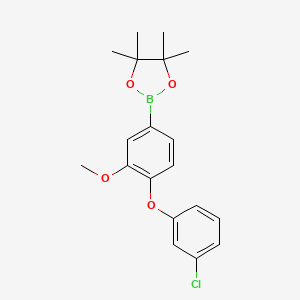
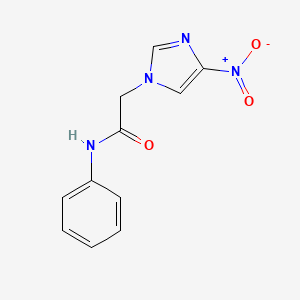
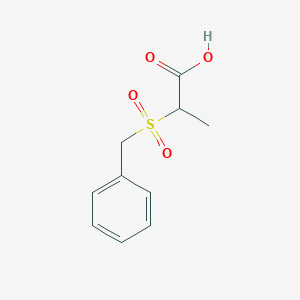
![4-[2-Chloro-6-(6-morpholin-4-ylpyridin-3-yl)thieno[3,2-d]pyrimidin-4-yl]morpholine](/img/structure/B13997658.png)
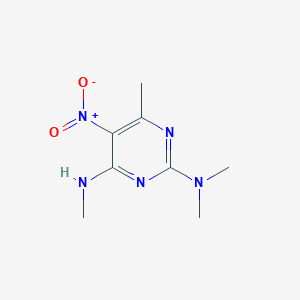

![2,5-dibromo-1-methyl-1H-benzo[d]imidazole](/img/structure/B13997681.png)

